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Compound of Interest

Compound Name: 5-Bromo-2,3-dichloropyridine

Cat. No.: B1281206

In-Depth Technical Guide to 5-Bromo-2,3-
dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
pharmacological properties of 5-Bromo-2,3-dichloropyridine (CAS No: 97966-00-2). This
versatile halogenated pyridine is a key building block in the synthesis of complex organic
molecules, particularly in the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

5-Bromo-2,3-dichloropyridine is a white to off-white crystalline solid at room temperature.[1]
Its structure, featuring a pyridine ring substituted with one bromine and two chlorine atoms,
imparts unigue reactivity and makes it a valuable intermediate in organic synthesis.[2][3]

Data Summary

All quantitative data for 5-Bromo-2,3-dichloropyridine are summarized in the table below for

clarity and ease of comparison.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1281206?utm_src=pdf-interest
https://www.benchchem.com/product/b1281206?utm_src=pdf-body
https://www.benchchem.com/product/b1281206?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_53939-30-3_1hnmr.htm
https://www.rsc.org/suppdata/cc/c4/c4cc08074b/c4cc08074b1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2_3-dichloropyridine
https://www.benchchem.com/product/b1281206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
Molecular Formula CsH2BrCIN [4]
Molecular Weight 226.89 g/mol [4]
Appearance White to oﬂ—Yvhite o
solid/crystalline powder
Melting Point 35-37 °C [4]
Boiling Point 233.6 £ 35.0 °C at 760 mmHg [5]
Density 1.8+£0.1 g/lcm3 [4]
Flash Point 95.1 £25.9 °C [4]
Refractive Index 1.597 [4]

Solubility

Low in water; Soluble in

dichloromethane, chloroform.

[2]

Storage

Store in a cool, dry place

under an inert gas.

[1]

Chemical Reactivity and Stability

The chemical behavior of 5-Bromo-2,3-dichloropyridine is dictated by the electron-

withdrawing nature of the nitrogen atom and the three halogen substituents on the pyridine

ring. This electronic arrangement makes the compound susceptible to specific classes of

reactions.

» Nucleophilic Aromatic Substitution: The chlorine atoms, particularly at the 2-position, are

susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in

building more complex molecular scaffolds.

» Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a prime

site for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck,

and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-

heteroatom bonds, enabling the synthesis of a diverse range of derivatives.[2]
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« Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from
strong oxidizing agents.[1] It is stable under recommended storage conditions, typically
refrigerated and under an inert atmosphere.

Spectral Properties

As of the latest review, experimentally derived spectral data (NMR, IR, MS) for 5-Bromo-2,3-
dichloropyridine are not widely available in public databases. However, based on its structure,
the following spectral characteristics can be predicted:

e 1H NMR: The spectrum is expected to show two signals in the aromatic region (likely
between 7.5 and 8.5 ppm). The proton at the 4-position would appear as a doublet, coupled
to the proton at the 6-position. The proton at the 6-position would also appear as a doublet.

e 13C NMR: The spectrum should display five distinct signals for the five carbon atoms of the
pyridine ring. The carbons bonded to halogens (C2, C3, C5) would be significantly downfield.

o Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic cluster for the
molecular ion peak due to the presence of one bromine atom (isotopes 7°Br and 81Br in an
approximate 1:1 ratio) and two chlorine atoms (isotopes 3°Cl and 37Cl in an approximate 3:1
ratio). The exact mass is 224.87477 Da.[3]

Experimental Protocols: Synthesis

Several synthetic routes to 5-Bromo-2,3-dichloropyridine exist, primarily involving the multi-
step halogenation of pyridine or its derivatives.[3] A common strategy involves the diazotization
of an amino-dihalopyridine precursor. While a specific protocol for 5-Bromo-2,3-
dichloropyridine is not publicly detailed, the following procedure for the synthesis of the
related isomer, 5-Bromo-2,4-dichloropyridine, illustrates a representative experimental
methodology.

Protocol: lllustrative Synthesis via Diazotization (adapted for a related isomer)

This protocol describes the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-5-bromo-4-
chloropyridine and serves as a model for the types of reactions used to produce
polychlorinated bromopyridines.
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e Reaction Setup: Dissolve the starting material, 2-amino-5-bromo-4-chloropyridine (1 kg), in
concentrated hydrochloric acid (20 L) in a suitable reaction vessel equipped with stirring and
temperature control.

e Cooling: Cool the solution to -30 °C.

o Diazotization: Slowly add sodium nitrite (830 g) in batches, maintaining the temperature at
-30 °C. The generation of gas bubbles will be observed.

o Reaction: After the addition is complete, stir the mixture at -30 °C for 1 hour.

o Sandmeyer Reaction: Add cuprous chloride to the reaction mixture and allow the
temperature to rise to room temperature.

e Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Workup: Once the reaction is complete, carefully neutralize the mixture by adjusting the pH
to alkaline with a sodium hydroxide solution.

o Extraction: Extract the product into an organic solvent, such as ethyl acetate. Combine the
organic layers.

e Washing and Drying: Wash the combined organic phase with brine, and then dry it over
anhydrous sodium sulfate.

 Purification: Concentrate the solution under reduced pressure and purify the resulting crude
product by column chromatography to yield the final product.

Synthesis Workflow Diagram
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Step 1: Bromination

N-Bromosuccinimide (NBS)
in Dichloromethane

2-Amino-4-chloropyridine

Intermediate:
2-Amino-5-bromo-4-chloropyridine

Step 2: Diazotization & Chlorination

1. NaNO2, HCl @ -30°C

Intermediate 2. CuCl

Product:
5-Bromo-2,4-dichloropyridine

Step 3: Purification

Crude Product Column Chromatography

Purified Product

Click to download full resolution via product page

Caption: Illustrative workflow for the synthesis of a dichlorobromopyridine.
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Applications in Drug Development

5-Bromo-2,3-dichloropyridine is a crucial intermediate in the synthesis of Active
Pharmaceutical Ingredients (APIs).[2] Its most notable application is in the preparation of
Sofinicline, a potent and selective neuronal nicotinic acetylcholine receptor (hnAChR) agonist
that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

Signaling Pathway: Nicotinic Acetylcholine Receptor
(nAChR)

Sofinicline and other drugs derived from this intermediate act as agonists at NAChRs. These
receptors are ligand-gated ion channels that play a critical role in neurotransmission.

Mechanism of Action:

Agonist Binding: The drug (e.g., Sofinicline) binds to the nAChR, typically at the interface
between subunits like a4 and [32.

e Channel Opening: This binding induces a conformational change in the receptor, opening its
central ion channel.

o Cation Influx: The open channel is permeable to cations, primarily Na* and Ca2*, leading to
an influx of these ions into the neuron.

o Depolarization: The influx of positive ions causes depolarization of the cell membrane,
leading to an excitatory postsynaptic potential.

o Downstream Signaling: The increase in intracellular Ca2* acts as a second messenger,
activating various downstream signaling cascades, including the Phosphoinositide 3-kinase
(PI3K)-Akt pathway, which is associated with neuroprotection and cell survival.

nNAChR Signaling Pathway Diagram

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1281206?utm_src=pdf-body
https://www.rsc.org/suppdata/cc/c4/c4cc08074b/c4cc08074b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

NAChR Agonist
(e.g., Sofinicline)

Cell Membrane

Nicotinic ACh Receptor
(e.g., 0432)

Opens Channel

Membrane
Depolarization

PISK

ctivates

Akt

Neuroprotection &
Neuronal Survival

Click to download full resolution via product page

Caption: Signaling pathway of a nicotinic acetylcholine receptor (nAChR) agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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